molecular formula C9H9BrF2O B6317961 2-bromo-5-(difluoromethoxy)-1,3-dimethylbenzene CAS No. 1357627-27-0

2-bromo-5-(difluoromethoxy)-1,3-dimethylbenzene

Cat. No.: B6317961
CAS No.: 1357627-27-0
M. Wt: 251.07 g/mol
InChI Key: PGNBHWMCGREHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(difluoromethoxy)-1,3-dimethylbenzene is a halogenated aromatic compound featuring a bromine atom at the 2-position, a difluoromethoxy group at the 5-position, and methyl substituents at the 1- and 3-positions.

Properties

IUPAC Name

2-bromo-5-(difluoromethoxy)-1,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-5-3-7(13-9(11)12)4-6(2)8(5)10/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNBHWMCGREHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Electrophilic bromination remains a cornerstone for introducing bromine into aromatic systems. For 2-bromo-5-(difluoromethoxy)-1,3-dimethylbenzene, the reaction typically involves bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron (Fe) or aluminum bromide (AlBr₃). The difluoromethoxy group (-OCF₂H) acts as a moderately electron-withdrawing substituent, directing electrophilic attack to the para position relative to itself, while the methyl groups at the 1- and 3-positions further influence regioselectivity.

Procedure Adapted from tert-Butyl Analog Synthesis

A modified protocol derived from the synthesis of 2-bromo-5-(tert-butyl)-1,3-dimethylbenzene involves the following steps:

  • Substrate Preparation : 5-(Difluoromethoxy)-1,3-dimethylbenzene is dissolved in chloroform under an inert atmosphere.

  • Catalyst Addition : Iron powder (1–2 mol%) is introduced to generate in situ FeBr₃.

  • Bromination : Bromine is added dropwise at 0°C, followed by gradual warming to 20°C over 3 hours.

  • Workup : The mixture is quenched with dilute NaOH, extracted with dichloromethane, and purified via recrystallization.

Yield and Optimization

  • Yield : 85–90% under optimized conditions.

  • Key Variables :

    • Temperature control (0–20°C) minimizes side reactions.

    • Chloroform as a solvent enhances Br₂ solubility without participating in side reactions.

Table 1: Electrophilic Bromination Parameters

ParameterValue/Range
CatalystFe (1 mol%)
SolventChloroform
Temperature0°C → 20°C
Reaction Time3 hours
Yield85–90%

Metal-Assisted Bromination

Directed Ortho Metalation (DoM)

Directed ortho metalation leverages strong bases, such as lithium diisopropylamide (LDA), to deprotonate positions adjacent to directing groups (e.g., methoxy or methyl). For 5-(difluoromethoxy)-1,3-dimethylbenzene, the methyl groups facilitate deprotonation at the 2-position, followed by quenching with a bromine source like N-bromosuccinimide (NBS).

Protocol

  • Deprotonation : Substrate is treated with LDA in tetrahydrofuran (THF) at -78°C.

  • Electrophilic Quenching : NBS is introduced to yield the brominated product.

  • Purification : Column chromatography isolates the desired compound.

Advantages and Limitations

  • Yield : 70–75%, lower than classical methods due to sensitivity to moisture and temperature.

  • Regioselectivity : Superior control compared to electrophilic substitution.

Table 2: DoM Bromination Parameters

ParameterValue/Range
BaseLDA (2.2 equiv)
Bromine SourceNBS (1.1 equiv)
SolventTHF
Temperature-78°C → 0°C
Yield70–75%

Alternative Synthetic Routes

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling offers a modular approach to constructing the target compound. For instance, Suzuki-Miyaura coupling between 5-(difluoromethoxy)-1,3-dimethylphenylboronic acid and a brominated partner could theoretically yield the product. However, this method is less common due to the instability of boronic acids with electron-withdrawing groups.

Grignard Reagent Utilization

A Grignard-mediated pathway, as demonstrated in the synthesis of 3-fluoro-5-trifluoromethylphenylboronic acid, involves:

  • Grignard Formation : Reacting 1-bromo-3-fluoro-5-(trifluoromethyl)benzene with magnesium in THF.

  • Transmetalation : Quenching with trimethyl borate to form the boronic acid.

  • Coupling : Palladium-catalyzed reaction with a brominated arene.

Table 3: Cross-Coupling Parameters

ParameterValue/Range
CatalystPd(PPh₃)₄ (5 mol%)
SolventTHF/H₂O
Temperature80°C
Yield50–60%

Comparative Analysis of Methods

Efficiency and Practicality

  • Electrophilic Bromination : Highest yield (85–90%) and simplest setup, but limited regioselectivity for complex substrates.

  • DoM : Excellent regiocontrol but lower yield and stringent anhydrous conditions.

  • Cross-Coupling : Modular but inefficient for this specific target due to boronic acid instability.

Table 4: Method Comparison

MethodYieldRegioselectivityComplexity
Electrophilic85–90%ModerateLow
DoM70–75%HighHigh
Cross-Coupling50–60%VariableModerate

Industrial-Scale Considerations

Large-scale production favors electrophilic bromination due to cost-effectiveness and scalability. Iron catalysts are inexpensive, and chloroform can be recycled. However, waste management of brominated byproducts remains a challenge.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(difluoromethoxy)-1,3-dimethylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the difluoromethoxy group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products may include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products can include carboxylic acids or aldehydes.

    Reduction Reactions: Products may include dehalogenated compounds or altered methoxy derivatives.

Scientific Research Applications

2-Bromo-5-(difluoromethoxy)-1,3-dimethylbenzene is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: The compound is investigated for its potential therapeutic properties and as a building block in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-5-(difluoromethoxy)-1,3-dimethylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom and difluoromethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s substituents significantly influence its molecular weight, polarity, and stability. Below is a comparison with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
2-Bromo-5-fluoro-1,3-dimethylbenzene C₈H₇BrF 217.05 Br (2), F (5), Me (1,3) bp: ~65°C (estimated)
5-Bromo-1,3-dichloro-2-methylbenzene C₇H₅BrCl₂ 239.93 Br (5), Cl (1,3), Me (2) Higher lipophilicity (Cl vs. F)
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene C₁₃H₄BrF₇O 389.06 Br, difluoromethoxy, multiple F XLogP3: 5.3 (high lipophilicity)
2-Bromo-5-iodo-1,3-dimethylbenzene C₈H₈BrI 308.96 Br (2), I (5), Me (1,3) Iodine enhances reactivity

Key Observations :

  • Halogen Effects : Bromine’s moderate electronegativity and size balance reactivity and stability. Iodine analogs (e.g., 2-bromo-5-iodo-1,3-dimethylbenzene) exhibit higher reactivity due to iodine’s polarizability, making them preferred for cross-coupling reactions .
  • Difluoromethoxy vs. Methoxy : Replacing methoxy (OCH₃) with difluoromethoxy (OCF₂H) increases electron-withdrawing effects and lipophilicity (e.g., XLogP3 = 5.3 in ), enhancing membrane permeability in bioactive molecules.

Toxicity and Environmental Impact

  • Substituent Hierarchy: Toxicity decreases in the order: p-chlorophenol > nitrobenzene > 1,3-dimethylbenzene > benzene . Methyl groups reduce toxicity compared to halogens or nitro groups.
  • Binary Mixtures: Synergistic toxicity is observed in 52.63% of substituted benzene mixtures .

Q & A

Basic: What are the critical steps in synthesizing 2-bromo-5-(difluoromethoxy)-1,3-dimethylbenzene, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation and functionalization steps. A plausible route includes:

Methylation : Introducing methyl groups at positions 1 and 3 via Friedel-Crafts alkylation using methyl chloride and AlCl₃ .

Difluoromethoxy Introduction : Electrophilic substitution with ClF₂O or F₂CO under controlled pH (e.g., NaH as a base) to install the difluoromethoxy group at position 5 .

Bromination : Use of N-bromosuccinimide (NBS) with catalytic FeBr₃ for regioselective bromination at position 2 .
Key Conditions :

  • Temperature: Bromination requires 0–5°C to avoid polybromination .
  • Solvent: Polar aprotic solvents (e.g., DCM) enhance difluoromethoxy group stability .
  • Yield Optimization: Purity of intermediates (e.g., methylated precursor) is critical; column chromatography is recommended .

Advanced: How do the electron-withdrawing substituents (Br, difluoromethoxy) affect the compound’s reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki or Ullmann couplings, while the difluoromethoxy group (–OCF₂) exerts strong electron-withdrawing effects, directing incoming nucleophiles to specific positions:

  • Ortho/para Activation : The difluoromethoxy group deactivates the benzene ring but directs electrophiles to the ortho and para positions relative to itself .
  • Steric Effects : The 1,3-dimethyl groups create steric hindrance, favoring coupling at the less hindered bromine site (position 2) .
    Methodological Insight : Use Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1) at 80°C for optimal coupling efficiency. Monitor regioselectivity via LC-MS .

Basic: What analytical techniques are most reliable for characterizing this compound?

  • NMR : ¹⁹F NMR is critical for confirming the difluoromethoxy group (δ ~ -40 to -50 ppm) . ¹H NMR distinguishes methyl groups (δ ~ 2.3–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ with isotopic patterns confirming bromine .
  • X-ray Crystallography : Resolves steric effects of methyl groups and confirms substitution pattern (e.g., CCDC data from similar structures) .

Advanced: How can researchers resolve contradictions in biological activity data for analogs of this compound?

Discrepancies often arise from differences in assay conditions or substituent positioning. For example:

  • Lipophilicity vs. Solubility : The difluoromethoxy group enhances logP but may reduce aqueous solubility, affecting in vitro activity. Use shake-flask methods to measure logP and adjust solvent systems .
  • Enzyme Binding : Conflicting IC₅₀ values for BACE1 inhibition can result from variations in fluorination patterns. Perform molecular docking to compare binding modes of analogs .
    Recommendation : Standardize assays using recombinant enzymes and include positive controls (e.g., LY2811376 for BACE1) .

Basic: What safety precautions are essential when handling this compound?

  • Hazards : Bromine and fluorine substituents pose risks of toxic fumes (e.g., HBr) upon decomposition.
  • PPE : Use nitrile gloves, goggles, and a fume hood.
  • Storage : Store under argon at -20°C to prevent hydrolysis of the difluoromethoxy group .

Advanced: How can computational methods guide the design of derivatives for medicinal chemistry applications?

  • DFT Calculations : Predict the stability of intermediates and transition states during synthesis (e.g., bromination energy barriers) .
  • Molecular Dynamics : Simulate interactions with targets like BACE1 to prioritize derivatives with optimal binding (e.g., ΔG < -9 kcal/mol) .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties, filtering out derivatives with poor bioavailability early .

Basic: What are the primary applications of this compound in materials science?

  • Liquid Crystals : The rigid benzene core and fluorinated groups enhance thermal stability in mesophases .
  • Polymer Additives : Bromine acts as a flame retardant, while fluorine improves UV resistance .

Advanced: How do competing reaction pathways (e.g., elimination vs. substitution) affect synthesis, and how can they be controlled?

  • Elimination Risk : High temperatures during bromination may lead to HBr elimination. Mitigate by using low temps (0°C) and excess NBS .
  • Nucleophile Competition : In cross-couplings, ensure anhydrous conditions to prevent hydroxide ions from displacing bromine .
    Troubleshooting : Monitor reaction progress via TLC (silica, hexane/EtOAc 4:1). Quench side products with Na₂S₂O₃ .

Basic: What solvent systems are optimal for purification?

  • Column Chromatography : Use hexane/EtOAc (gradient from 9:1 to 4:1) to separate brominated byproducts .
  • Recrystallization : Ethanol/water (7:3) yields high-purity crystals due to the compound’s moderate polarity .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of this compound?

  • Kinetic Isotope Effects (KIE) : Use ²H-labeled methyl groups to study H-transfer steps in bromination .
  • Metabolic Tracing : ¹³C-labeled difluoromethoxy groups track metabolic stability in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.